molecular formula C13H14BrNO2 B3428450 tert-Butyl 4-bromo-1H-indole-2-carboxylate CAS No. 681288-90-4

tert-Butyl 4-bromo-1H-indole-2-carboxylate

Cat. No.: B3428450
CAS No.: 681288-90-4
M. Wt: 296.16 g/mol
InChI Key: ORDWBNAADSSUPV-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromo-1H-indole-2-carboxylate is a brominated indole derivative with a tert-butoxycarbonyl (Boc) protecting group at the indole nitrogen (position 1) and a bromine substituent at position 4. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research for constructing indole-based scaffolds. Its Boc group enhances stability during reactions, while the bromine atom enables further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) .

Properties

IUPAC Name

tert-butyl 4-bromo-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)11-7-8-9(14)5-4-6-10(8)15-11/h4-7,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDWBNAADSSUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(N1)C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681288-90-4
Record name tert-butyl 4-bromo-1H-indole-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-bromo-1H-indole-2-carboxylate typically involves the bromination of an indole derivative followed by the introduction of a tert-butyl ester group. One common method starts with commercially available 4-bromo-1H-indole. The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound, which is then converted to the N-Boc derivative. The aldehyde group of this intermediate is reduced with sodium borohydride in methanol to obtain an alcohol, which is then protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-bromo-1H-indole-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, sodium borohydride for reductions, and various nucleophiles for substitution reactions. Reaction conditions typically involve solvents like tetrahydrofuran (THF), methanol, and methylene chloride, with temperatures ranging from room temperature to reflux conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce a variety of substituted indole derivatives .

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-1H-indole-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes and receptors, to exert its biological effects. The indole ring system is known to engage in π-π stacking interactions and hydrogen bonding, which can influence its binding to biological targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

tert-Butyl 5-Bromo-1H-indole-1-carboxylate (CAS 182344-70-3)
  • Key Differences : Bromine is at position 5 instead of 4, and the Boc group is at position 1.
  • Impact: The shifted bromine alters regioselectivity in subsequent reactions. For example, position 5 bromine may favor electrophilic substitution at position 3, whereas position 4 bromine directs reactivity to position 2 or 5. The Boc group at position 1 shields the indole NH, improving solubility in non-polar solvents .
  • Molecular Weight : 296.17 g/mol (vs. ~354.20 g/mol for the target compound, depending on substituents).
tert-Butyl 4-Bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate (CAS 1359828-81-1)
  • Key Differences : A trimethylsilyl (TMS) group replaces the carboxylate at position 2.
  • However, it may hinder reactions requiring access to position 2.
  • Molecular Weight : 368.34 g/mol .
tert-Butyl 4-Bromo-3-formyl-7-methoxy-1H-indole-1-carboxylate (CAS 1394899-06-9)
  • Key Differences : Additional substituents include a formyl group at position 3 and methoxy at position 6.
  • Impact : The formyl group enables nucleophilic additions (e.g., hydrazine for hydrazone formation), while methoxy enhances electron density on the aromatic ring, favoring electrophilic substitutions.
  • Molecular Weight : 354.20 g/mol .

Functional Group Variations

Ethyl 5-Bromo-3-(thiophen-2-ylcarbonyl)-1H-indole-2-carboxylate
  • Key Differences : Ethyl ester (instead of tert-butyl) at position 2 and a thiophen-2-ylcarbonyl group at position 3.
  • Impact: The ethyl ester offers lower steric hindrance, facilitating hydrolysis under mild conditions. The thiophene moiety introduces π-stacking capability, which is critical in designing non-nucleoside reverse transcriptase inhibitors (NNRTIs) for anti-HIV therapies .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
tert-Butyl 4-bromo-1H-indole-2-carboxylate* C₁₃H₁₄BrNO₂ ~296.17 Br (4), Boc (1)
tert-Butyl 5-bromo-1H-indole-1-carboxylate C₁₃H₁₄BrNO₂ 296.17 Br (5), Boc (1)
tert-Butyl 4-bromo-2-TMS-1H-indole-1-carboxylate C₁₆H₂₂BrNO₂Si 368.34 Br (4), TMS (2), Boc (1)
Ethyl 5-bromo-3-thiophenoyl-1H-indole-2-carboxylate C₁₆H₁₃BrNO₂S 363.25 Br (5), thiophenoyl (3), ethyl (2)

Stability and Handling

  • Stability : tert-Butyl derivatives (e.g., ) are generally stable under inert conditions but may degrade upon prolonged exposure to moisture or acids due to Boc group lability.

Biological Activity

Introduction

tert-Butyl 4-bromo-1H-indole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, structure-activity relationships (SAR), and case studies that highlight its therapeutic potential.

Synthesis

The synthesis of this compound typically involves the bromination of indole derivatives followed by carboxylation. The general synthetic route can be outlined as follows:

  • Bromination : Indole is brominated at the 4-position using bromine or a brominating agent.
  • Carboxylation : The resulting brominated indole is then treated with tert-butyl ester to form the carboxylate.

This compound can be synthesized efficiently using various methodologies, including microwave-assisted synthesis, which enhances yield and reduces reaction time.

Antimicrobial Activity

Research has shown that indole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have been evaluated for their activity against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5-Bromoindole-2-carboxamideE. coli0.35 μg/mL
5-Bromoindole-2-carboxamideKlebsiella pneumoniae0.75 μg/mL
This compoundPseudomonas aeruginosaTBD

The MIC values suggest that these compounds could serve as potential leads for developing new antibiotics, particularly against resistant strains.

Anti-Tuberculosis Activity

Indole derivatives have also been explored for their anti-tuberculosis (TB) activity. A study highlighted that certain indole-based compounds demonstrated potent activity against Mycobacterium tuberculosis, with MIC values significantly lower than standard drugs. Although specific data for this compound is limited, its structural analogs have shown promising results in inhibiting TB.

Structure-Activity Relationship (SAR)

The biological activity of indole derivatives is often influenced by substituents on the indole ring. For this compound, the presence of the bromine atom at the 4-position and the tert-butyl group at the carboxylic acid moiety appear to enhance lipophilicity and potentially improve membrane permeability, which are critical factors in biological activity.

Key Findings from SAR Studies:

  • Bromination at the 4-position increases antibacterial potency.
  • Alkyl substituents , such as tert-butyl, improve solubility and bioavailability.
  • Electron-withdrawing groups enhance interaction with biological targets.

Case Study 1: Antimicrobial Efficacy

In a study evaluating a series of bromoindoles, including this compound, researchers found that compounds with halogen substitutions exhibited enhanced antibacterial activities compared to their unsubstituted counterparts. The study utilized various bacterial strains to determine efficacy and established a correlation between structural modifications and biological outcomes.

Case Study 2: Anti-Tuberculosis Screening

Another study focused on screening indole derivatives for anti-TB activity reported that compounds similar to this compound showed significant inhibition of M. tuberculosis. The findings suggested that further optimization of this class of compounds could lead to new TB therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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